Cas no 16078-95-8 (Benzenethiol, 2-(phenylamino)-)

Benzenethiol, 2-(phenylamino)- structure
16078-95-8 structure
Product Name:Benzenethiol, 2-(phenylamino)-
CAS No:16078-95-8
MF:C12H11NS
MW:201.287441492081
CID:1340208
PubChem ID:608482
Update Time:2025-04-20

Benzenethiol, 2-(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2-(phenylamino)-
    • 2-(Phenylamino)benzenethiol
    • 2-anilinobenzenethiol
    • Benzenethiol, o-anilino-
    • 2-Anilinobenzenethiol #
    • SCHEMBL7782803
    • DTXSID10345979
    • o-mercaptodiphenylamine
    • 16078-95-8
    • Inchi: 1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H
    • InChI Key: HVYMDMWEXMVXDA-UHFFFAOYSA-N
    • SMILES: SC1C=CC=CC=1NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.06133
  • Monoisotopic Mass: 201.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 13Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Melting Point: 35-37 °C
  • Boiling Point: 174-175 °C(Press: 8 Torr)
  • PSA: 12.03
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